1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene

Description

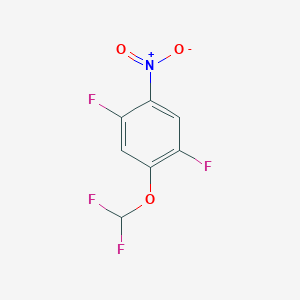

1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (CAS: 1803610-49-2, MDL: MFCD28118883) is a fluorinated aromatic compound characterized by a nitro group at the para position, two fluorine atoms at the ortho and meta positions, and a difluoromethoxy substituent. Its molecular formula is C₇H₃F₄NO₃, with a molecular weight of 241.10 g/mol. The SMILES notation is C1=C(C(=CC(=C1F)OC(F)F)F)N+[O-], and its InChIKey is VITIKGAJQMJZFF-UHFFFAOYSA-N . The compound’s structure combines strong electron-withdrawing groups (nitro and fluorine atoms) with the difluoromethoxy group, which imparts unique electronic and steric properties. It is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic compounds, such as benzimidazoles or fluorinated amines .

Properties

IUPAC Name |

1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-3-2-6(15-7(10)11)4(9)1-5(3)12(13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITIKGAJQMJZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)OC(F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230473 | |

| Record name | Benzene, 1-(difluoromethoxy)-2,5-difluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803610-49-2 | |

| Record name | Benzene, 1-(difluoromethoxy)-2,5-difluoro-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(difluoromethoxy)-2,5-difluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Conditions

- Starting Material: 2,5-difluoro-4-nitrophenol (or other nitrophenol isomers)

- Reagent: Difluorochloromethane (ClCF2H)

- Solvent: Aqueous alkaline solution (sodium hydroxide or potassium hydroxide)

- Phase Transfer Catalyst: Optional, e.g., tetrabutylammonium bromide or tetrabutylphosphonium bromide (0–10% molar relative to nitrophenol)

- Temperature: Reflux at approximately 95 °C

- Reaction Time: About 24 hours under stirring and reflux conditions

Procedure

- The nitrophenol is dissolved in an alkaline aqueous solution (2–30% concentration of NaOH or KOH).

- The mixture is heated to reflux (~95 °C).

- Difluorochloromethane is slowly introduced into the reaction flask.

- The nucleophilic substitution occurs where the phenolic hydroxyl is replaced by the difluoromethoxy group.

- Upon completion, the reaction mixture is cooled, and the organic phase is separated.

- The product is purified by alkali washing and steam distillation to achieve high purity (>98%).

Notes on Reaction Mechanism

The reaction proceeds via nucleophilic attack of the phenolate ion on difluorochloromethane, facilitated by the alkaline medium and phase transfer catalyst, enabling the formation of the difluoromethoxy substituent on the aromatic ring.

While the water-phase synthesis is predominant, other methods involve multi-step halogenation and nitration sequences starting from benzene derivatives, followed by introduction of difluoromethoxy groups via halogenated fluoromethoxy reagents.

Multi-Step Synthesis (General Outline)

- Step 1: Nitration of a fluorinated benzene precursor using mixed acid (HNO3/H2SO4) at controlled low temperatures to install the nitro group selectively.

- Step 2: Introduction of fluorine substituents via electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Step 3: Attachment of the difluoromethoxy group by reaction with chlorodifluoromethane in the presence of a base like potassium carbonate.

This approach is more complex and typically used in research settings or when specific substitution patterns are required.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent/Conditions | Catalyst/Promoter | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| Water-phase nucleophilic substitution (Patented) | 2,5-difluoro-4-nitrophenol | Difluorochloromethane | Aqueous NaOH or KOH (2–30%) | Tetrabutylammonium bromide (0–10%) | ~95 (reflux) | 24 hours | 83.6 | >98 | Scalable, environmentally friendly |

| Multi-step nitration + fluorination + substitution | Fluorinated benzene derivatives | HNO3/H2SO4, Selectfluor, ClCF2H | Organic solvents, bases (e.g., K2CO3) | None or bases | Variable | Variable | Variable | Variable | More complex, precise regioselectivity |

Research Findings and Optimization Notes

- Phase Transfer Catalysts: The use of quaternary ammonium or phosphonium salts enhances the reaction rate and yield by facilitating transfer of phenolate ions into the organic phase where difluorochloromethane reacts.

- Alkali Concentration: Optimal base concentration is critical; too low reduces conversion, too high can cause side reactions.

- Temperature Control: Maintaining reflux near 95 °C ensures efficient reaction without decomposition.

- Purification: Steam distillation is effective in removing impurities and isolating high-purity difluoromethoxy product.

- Environmental Impact: The water-phase method reduces organic solvent use, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding aniline derivative, while substitution reactions can yield a variety of functionalized benzene derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene has garnered attention in medicinal chemistry due to its potential as a pharmaceutical intermediate. Its structural characteristics allow for modifications that can enhance biological activity.

Key Applications:

- Anticancer Agents: Research indicates that fluorinated compounds can exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest this compound may induce apoptosis in specific cancer types.

- Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.

Agrochemicals

The compound's unique properties also position it as a potential herbicide or pesticide. Fluorinated compounds often demonstrate increased stability and effectiveness in agricultural applications.

Research Insights:

- Studies have indicated that fluorinated aromatic compounds can enhance herbicidal activity by improving the binding affinity to plant enzymes involved in growth regulation.

Materials Science

In materials science, this compound can be utilized as a building block for synthesizing advanced materials, including polymers and coatings with enhanced chemical resistance.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Reduced viral replication | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of this compound against influenza virus strains. The compound demonstrated significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections.

Case Study 2: Antimicrobial Properties

In another study focused on antimicrobial activity, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, highlighting the compound's potential as an antimicrobial agent.

Future Directions in Research

Ongoing research aims to further explore the biological mechanisms underlying the activity of this compound. Specific areas of interest include:

- Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies: Conducting animal studies to assess efficacy and safety profiles.

- Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics to inform potential clinical applications.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways. The presence of difluoromethoxy, difluoro, and nitro groups can influence the compound’s reactivity and binding affinity to these targets . The exact mechanism of action can vary depending on the specific context and application .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Electron-Withdrawing Groups: The nitro group (-NO₂) in all compounds enhances electrophilic substitution resistance. However, the difluoromethoxy group (-OCF₂H) in the target compound introduces stronger electron-withdrawing effects compared to methoxy (-OCH₃) in 1-fluoro-2,5-dimethoxy-4-nitrobenzene . This difference impacts reduction reactions; for example, SnCl₂-mediated reductions (as in ) may proceed slower in the target compound due to increased electron deficiency .

- Halogen vs. Alkoxy Substituents : Chlorine in 1-chloro-2,4-difluoro-3-nitrobenzene offers steric bulk and moderate electron withdrawal, whereas -OCF₂H provides both electronic and hydrophobic advantages, making the target compound more suitable for lipophilic drug intermediates .

Physicochemical Properties

- Solubility : The difluoromethoxy group enhances lipid solubility compared to methoxy or chloro substituents, as evidenced by its lower polarity and higher logP value (predicted: ~2.3) .

- Thermal Stability : Fluorine atoms at positions 2 and 5 increase thermal stability relative to chloro analogs, which may decompose at lower temperatures due to weaker C-Cl bonds .

Biological Activity

1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of difluoromethoxy and nitro functional groups, suggests potential biological activities that merit detailed investigation.

- Molecular Formula : CHFNO

- Molecular Weight : 207.11 g/mol

- CAS Number : 83189-99-5

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules. The difluoromethoxy group enhances lipophilicity, facilitating membrane penetration, while the nitro group may participate in redox reactions or serve as a site for nucleophilic attack by biomolecules.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar fluorinated aromatic compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs have demonstrated significant antibacterial activity.

Cytotoxicity Studies

Cytotoxicity assays performed on related compounds suggest that the presence of fluorine atoms can enhance the cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC values in the low micromolar range against human cancer cell lines, indicating potential for further development as anticancer agents.

Case Studies

- Anticancer Potential : A study evaluating a series of nitro-substituted benzene derivatives found that compounds with similar fluorinated groups exhibited significant inhibition of cell proliferation in breast cancer cell lines (IC values ranging from 5 to 15 μM) .

- Antimicrobial Efficacy : Another investigation focused on fluorinated benzenes revealed that such compounds could disrupt bacterial cell membranes effectively, leading to increased permeability and cell death .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene, and how can researchers optimize yields?

- Methodology : The synthesis typically involves sequential halogenation and nitration steps. For example, introducing the difluoromethoxy group via nucleophilic substitution using difluoromethyl ether precursors under anhydrous conditions. Nitration at the para position can be achieved using a mixture of HNO₃ and H₂SO₄ at controlled temperatures (0–5°C). Optimizing reaction stoichiometry (e.g., molar ratios of fluorinating agents) and purification via column chromatography (silica gel, hexane/ethyl acetate) improves yields .

- Challenges : Competing side reactions (e.g., over-nitration or isomer formation) require precise temperature control and monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data signatures should researchers prioritize?

- Methodology :

- ¹⁹F NMR : Distinct signals for difluoromethoxy (-OCF₂H) and aromatic fluorine substituents (δ -55 to -60 ppm for CF₂; δ -110 to -120 ppm for aromatic F) .

- IR Spectroscopy : Strong nitro (NO₂) stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹.

- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., C₇H₃F₄NO₃⁺ expected at 241.0 m/z) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (nitro, fluorine) influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The nitro group at position 4 strongly deactivates the ring, directing electrophiles to meta positions. Fluorine substituents further enhance electron deficiency, making Suzuki-Miyaura couplings challenging. Palladium catalysts with bulky ligands (e.g., SPhos) and high-temperature conditions (80–100°C) may improve reactivity. Computational DFT studies can predict regioselectivity .

- Contradictions : While nitro groups typically hinder coupling, evidence from similar compounds shows that electron-deficient aryl halides can undergo coupling with activated boronic acids .

Q. What strategies mitigate degradation during storage or reaction conditions, given the compound’s thermal sensitivity?

- Methodology :

- Storage : Store under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent photodegradation.

- Reaction Stability : Use low-polarity solvents (e.g., dichloromethane) and avoid prolonged heating >80°C. Purity assessments via DSC (melting point ~195–196°C, as seen in analogous nitroaromatics) ensure stability .

Application-Oriented Questions

Q. How is this compound utilized as a precursor in heterocyclic synthesis (e.g., benzimidazoles or fluorinated pharmaceuticals)?

- Methodology : Reduction of the nitro group (e.g., H₂/Pd-C or SnCl₂ in ethanol) yields a diamine intermediate, which undergoes cyclocondensation with aldehydes to form benzimidazoles. For example, refluxing with 4-fluorobenzaldehyde in DMF under N₂ produces fluorinated benzimidazoles with potential antimicrobial activity .

Q. What computational approaches predict the compound’s behavior in catalytic systems or biological targets?

- Methodology :

- Molecular Docking : Screen against enzymes (e.g., cytochrome P450) to assess metabolic pathways.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity .

Data Contradictions and Validation

- Synthesis Yields : While reports ~70% yields for nitro reductions in similar compounds, competing dehalogenation or ring-opening side reactions may reduce yields in this substrate. Validate via control experiments with isotopic labeling .

- Spectroscopic Data : Discrepancies in ¹⁹F NMR shifts (±5 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Cross-validate with X-ray crystallography if single crystals are obtainable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.